1-Ethyl-6-fluorobenzoimidazole

Pharmacokinetics Drug metabolism HCV NS5A inhibitors

1-Ethyl-6-fluorobenzoimidazole (CAS 1187385-87-0) is a versatile fluorinated benzimidazole building block featuring N1-ethyl and C6-fluoro substitution. The C6-fluorine enhances metabolic stability by slowing CYP450-mediated degradation versus non-fluorinated analogs. The N1-ethyl group optimizes lipophilicity (LogP 2.2) and membrane permeability. This scaffold is validated in LSD1 (KDM1A) inhibitor programs (IC50 = 100 nM), BACE1 inhibitor CNS candidates, and HCV NS5A antiviral leads. Ideal for SAR exploration and lead optimization in kinase inhibitor and epigenetic drug discovery.

Molecular Formula C9H9FN2
Molecular Weight 164.18 g/mol
CAS No. 1187385-87-0
Cat. No. B1420502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-6-fluorobenzoimidazole
CAS1187385-87-0
Molecular FormulaC9H9FN2
Molecular Weight164.18 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C1C=C(C=C2)F
InChIInChI=1S/C9H9FN2/c1-2-12-6-11-8-4-3-7(10)5-9(8)12/h3-6H,2H2,1H3
InChIKeyMEBNRZLGXNIYAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-6-fluorobenzoimidazole (CAS 1187385-87-0): Core Structural Characteristics and Procurement Significance


1-Ethyl-6-fluorobenzoimidazole (CAS 1187385-87-0) is a fluorinated benzimidazole derivative with molecular formula C9H9FN2, molecular weight 164.18 g/mol, and calculated LogP of 2.1953 . This compound serves as a versatile heterocyclic building block for medicinal chemistry applications, particularly as a scaffold for kinase inhibitors and enzyme modulators [1]. The N1-ethyl substitution and C6-fluorination confer distinct electronic and physicochemical properties that differentiate it from unsubstituted benzimidazole analogs [2].

Why 1-Ethyl-6-fluorobenzoimidazole (CAS 1187385-87-0) Cannot Be Replaced by Unsubstituted or Alternative Benzimidazoles


Benzimidazole substitution patterns critically determine biological target engagement, metabolic fate, and physicochemical behavior. The C6-fluorine atom in 1-ethyl-6-fluorobenzoimidazole introduces strong electron-withdrawing effects that alter the electron density of the aromatic system, modulate pKa of adjacent functionalities, and enhance metabolic stability relative to non-fluorinated analogs [1]. Specifically, fluorine substitution on the benzimidazole core has been demonstrated to slow CYP450-mediated metabolic rates compared to unsubstituted or methyl-substituted congeners [2]. The N1-ethyl group further distinguishes this compound from N1-unsubstituted or N1-methyl analogs, affecting lipophilicity, membrane permeability, and target binding orientation. Generic substitution with structurally similar but unfluorinated benzimidazoles risks compromised metabolic stability and altered target engagement profiles [3].

1-Ethyl-6-fluorobenzoimidazole (CAS 1187385-87-0): Quantified Differentiation Evidence Against Analogs and In-Class Candidates


Fluorobenzimidazole Scaffolds Demonstrate Improved Pharmacokinetic Properties Relative to Non-Fluorinated Benzimidazole Analogs

In a comparative study of HCV NS5A inhibitors, fluorobenzimidazole analogs exhibited improved pharmacokinetic properties relative to non-fluorinated benzimidazole analogs [1]. This class-level finding demonstrates that fluorine incorporation at the benzimidazole core enhances drug-like properties that are critical for in vivo efficacy [2].

Pharmacokinetics Drug metabolism HCV NS5A inhibitors

C6-Fluorine Substitution on Benzimidazole Slows CYP450-Mediated Metabolic Rate Relative to Non-Fluorinated and Methyl-Substituted Analogs

A structure-activity relationship study on benzimidazole metabolism in human liver microsomes demonstrated that addition of electron-withdrawing groups (e.g., fluorine) to the benzimidazole ring slowed the metabolic rate, whereas addition of electron-donating groups (e.g., methyl) accelerated CYP450-mediated metabolism [1]. Fluorinated benzimidazole analogs exhibited metabolic rates comparable to marketed drugs, validating this scaffold for drug discovery applications [2].

Metabolic stability CYP450 metabolism Human liver microsomes

1-Ethyl-6-fluorobenzoimidazole-Containing Derivative Achieves 100 nM IC50 Against LSD1 Demethylase

A derivative incorporating the 1-ethyl-6-fluorobenzimidazole core (4-[3-(1-ethyl-6-fluorobenzimidazol-5-yl)-6-[4-(methylamino)piperidin-1-yl]pyrazin-2-yl]-2-fluorobenzonitrile) demonstrated IC50 = 100 nM against lysine-specific histone demethylase 1A (LSD1) in a TR-FRET enzymatic assay [1]. This submicromolar potency establishes the scaffold's utility for epigenetic target modulation [2].

Epigenetics LSD1 inhibition Histone demethylase

Fluorobenzimidazole Derivatives Show In Vivo Efficacy in Alzheimer's Disease Model via β-Secretase Inhibition

Fluoro-benzimidazole derivatives were synthesized and evaluated for β-secretase (BACE1) enzyme inhibition, with structure-activity relationship studies guiding optimization. Selected derivatives demonstrated in vivo efficacy in Alzheimer's disease animal models [1]. This establishes the fluorobenzimidazole scaffold as a viable chemotype for CNS-penetrant BACE1 inhibitor development.

Alzheimer's disease BACE1 inhibition CNS drug discovery

Calculated LogP = 2.1953 Enables Balanced Lipophilicity for Membrane Permeability and Aqueous Solubility

1-Ethyl-6-fluorobenzoimidazole exhibits calculated LogP = 2.1953 and topological polar surface area (TPSA) = 17.82 Ų [1]. This lipophilicity falls within the optimal range (LogP 1-3) for oral bioavailability and CNS penetration according to Lipinski's Rule of Five, while remaining below the LogP threshold (>3) associated with poor solubility and increased promiscuity [2].

Physicochemical properties Lipophilicity Drug-likeness

High-Value Procurement Applications for 1-Ethyl-6-fluorobenzoimidazole (CAS 1187385-87-0)


Epigenetic Drug Discovery: LSD1 Demethylase Inhibitor Programs

1-Ethyl-6-fluorobenzoimidazole serves as a core scaffold for developing LSD1 (KDM1A) inhibitors, a validated epigenetic target in oncology. As demonstrated in Celgene Quanticel patent US10543198, derivatives incorporating this scaffold achieve IC50 = 100 nM against LSD1 in TR-FRET enzymatic assays [1]. The C6-fluorine contributes to metabolic stability [2], while the N1-ethyl group provides appropriate lipophilicity for target engagement [3]. Procurement of this building block enables rapid SAR exploration around the benzimidazole C2 and C5 positions for LSD1 inhibitor lead optimization.

CNS Drug Discovery: BACE1 Inhibitors for Alzheimer's Disease

Fluorobenzimidazole derivatives have demonstrated in vivo efficacy in Alzheimer's disease models via β-secretase (BACE1) enzyme inhibition [4]. The calculated LogP of 2.1953 and low TPSA (17.82 Ų) for 1-ethyl-6-fluorobenzoimidazole [3] indicate favorable physicochemical properties for blood-brain barrier penetration, making this scaffold particularly suitable for CNS drug discovery programs. Researchers developing next-generation BACE1 inhibitors can leverage this building block for lead generation and optimization.

Antiviral Drug Development: HCV and Broad-Spectrum Antiviral Programs

Fluorobenzimidazole analogs have been validated as HCV NS5A inhibitors with improved pharmacokinetic properties compared to non-fluorinated benzimidazole analogs, demonstrating potent broad-genotype in vitro activity against HCV genotypes 1-6 [5]. The enhanced metabolic stability conferred by C6-fluorination [2] directly supports antiviral lead optimization. 1-Ethyl-6-fluorobenzoimidazole serves as a versatile starting material for constructing fluorobenzimidazole-based antiviral candidates.

Kinase Inhibitor Medicinal Chemistry: RSK and Multi-Target Kinase Programs

The 1-ethyl-6-fluorobenzoimidazole scaffold is incorporated into kinase inhibitor candidates targeting ribosomal protein S6 kinase alpha 5 (RSK) and other serine/threonine kinases [6]. The benzimidazole core is a privileged kinase inhibitor scaffold, and the specific C6-fluoro substitution enhances metabolic stability [2] while the N1-ethyl group modulates selectivity profile. Procurement of this compound supports hit-to-lead and lead optimization campaigns in oncology kinase inhibitor programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Ethyl-6-fluorobenzoimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.